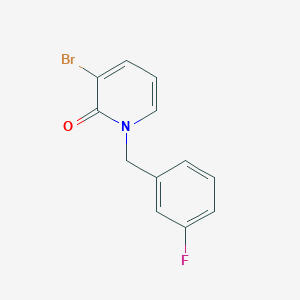

3-Bromo-1-(3-fluorobenzyl)pyridin-2(1H)-one

Description

3-Bromo-1-(3-fluorobenzyl)pyridin-2(1H)-one is a halogenated pyridinone derivative characterized by a bromine atom at the 3-position and a 3-fluorobenzyl group at the 1-position of the pyridin-2(1H)-one scaffold. However, commercial availability of this compound has been discontinued, limiting its current use in industrial applications .

The pyridin-2(1H)-one core is a privileged structure in drug discovery, often employed in the design of kinase inhibitors, antimicrobial agents, and anti-inflammatory compounds. The bromine atom at the 3-position enhances electrophilicity, enabling cross-coupling reactions, while the 3-fluorobenzyl group contributes to lipophilicity and metabolic stability.

Properties

IUPAC Name |

3-bromo-1-[(3-fluorophenyl)methyl]pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrFNO/c13-11-5-2-6-15(12(11)16)8-9-3-1-4-10(14)7-9/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZXCLGHUILWWCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CN2C=CC=C(C2=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-(3-fluorobenzyl)pyridin-2(1H)-one typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 2-pyridone, 3-bromopyridine, and 3-fluorobenzyl bromide.

Bromination: The bromination of 2-pyridone is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane.

N-Alkylation: The brominated pyridone is then subjected to N-alkylation with 3-fluorobenzyl bromide in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-(3-fluorobenzyl)pyridin-2(1H)-one can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The pyridinone core can be oxidized or reduced under appropriate conditions to yield different functional groups.

Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki, Heck, or Sonogashira couplings to form more complex molecules.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Coupling: Palladium catalysts (Pd/C) with appropriate ligands in solvents like tetrahydrofuran (THF) or toluene.

Major Products

Substitution: Formation of azido, thiol, or alkoxy derivatives.

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Coupling: Formation of biaryl or alkyne derivatives.

Scientific Research Applications

Medicinal Chemistry

3-Bromo-1-(3-fluorobenzyl)pyridin-2(1H)-one serves as a building block for the synthesis of potential drug candidates targeting various diseases. Its structural features allow it to interact with specific biological targets, making it valuable in the development of therapeutics.

Organic Synthesis

The compound is utilized as an intermediate in the synthesis of more complex heterocyclic compounds. Its unique functional groups facilitate various chemical reactions, enabling the creation of diverse derivatives that may exhibit enhanced properties.

Biological Studies

In biological research, this compound is used to explore its interactions with enzymes and receptors. Studies have indicated that it may inhibit specific protein kinases involved in signaling pathways associated with diseases such as cancer and chronic pain.

Material Science

There is ongoing exploration of this compound for potential applications in developing novel materials with specific properties due to its unique chemical structure.

Recent studies have demonstrated that derivatives of pyridin-2(1H)-one exhibit significant anticancer activity by targeting specific signaling pathways. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Case Studies and Research Findings

Several studies have highlighted the potential of this compound in drug discovery:

- Anticancer Activity : Research indicates that compounds similar to this pyridinone derivative can effectively target cancer cell lines, leading to reduced cell viability through apoptosis.

- Enzyme Interaction Studies : Investigations into its binding affinity with specific enzymes suggest that the compound may modulate enzyme activity through competitive inhibition mechanisms.

Mechanism of Action

The mechanism of action of 3-Bromo-1-(3-fluorobenzyl)pyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The fluorobenzyl group can enhance binding affinity and selectivity, while the bromine atom can participate in halogen bonding interactions.

Comparison with Similar Compounds

Substituent Variations at the 1-Position

- 3-Bromo-1-(2-fluorophenyl)pyridin-2(1H)-one (CAS: N/A): Replacing the 3-fluorobenzyl group with a 2-fluorophenyl substituent reduces steric bulk while retaining halogen-mediated electronic effects. This analog has a molecular weight of 268.08 g/mol and is commercially available, highlighting its utility in Suzuki-Miyaura couplings .

- Its molecular weight is 280.12 g/mol, with a polar surface area influenced by the methoxy group .

Halogen and Functional Group Modifications

- 3-Bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one (CAS: 1215205-35-8): The trifluoromethyl group at the 5-position increases hydrophobicity and metabolic resistance. This derivative has a molar mass of 256.02 g/mol and a predicted pKa of -4.78, indicating strong electron-withdrawing effects .

- 5-Bromo-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one : Substitution with a trifluoroethyl group enhances steric shielding and fluorophilic interactions, critical for blood-brain barrier penetration in CNS-targeted therapies .

Anti-Allodynic Activity

Pyridin-2(1H)-ones with 3-bromo and 5-aryl substituents (e.g., compound 1q in ) exhibit potent eIF4A3 inhibitory activity (IC50: 0.14 µM). Modifications to reduce polar surface area (tPSA) while retaining potency are critical for improving pharmacokinetics (e.g., 1q tPSA: 75.5 Ų vs. 1o tPSA: 99.3 Ų) .

Physicochemical Properties and Stability

| Compound | Molecular Weight (g/mol) | Predicted pKa | LogP | tPSA (Ų) |

|---|---|---|---|---|

| 3-Bromo-1-(3-fluorobenzyl)pyridin-2(1H)-one | 284.09 | -2.1 (estimated) | 2.8 | 29.5 |

| 3-Bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one | 256.02 | -4.78 | 3.1 | 20.2 |

| 5-Bromo-1-(3-methoxyphenyl)pyridin-2(1H)-one | 280.12 | -1.5 | 2.5 | 35.7 |

Stability Notes:

Biological Activity

3-Bromo-1-(3-fluorobenzyl)pyridin-2(1H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and findings from recent studies.

Chemical Structure and Properties

The compound features a pyridin-2(1H)-one core substituted with bromine and a 3-fluorobenzyl group. This unique structure may enhance its interaction with biological targets, influencing its pharmacological properties.

The mechanism of action for this compound primarily involves its interaction with various enzymes and receptors:

- Enzyme Inhibition : The compound has been shown to inhibit specific protein kinases, which are crucial in various signaling pathways associated with diseases such as cancer and chronic pain .

- Receptor Binding : Its structural components may facilitate binding to receptors, modulating their activity and potentially leading to therapeutic effects against conditions like inflammation and neurodegenerative disorders .

Anticancer Properties

Recent studies have indicated that pyridin-2(1H)-one derivatives exhibit anticancer activity by targeting specific signaling pathways. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Anti-inflammatory Effects

Research has demonstrated that certain derivatives can significantly reduce inflammation in animal models. For example, a related pyridinone was identified as a potent inhibitor of the p38α MAPK pathway, which is known to play a role in inflammatory responses .

Antimicrobial Activity

There is emerging evidence suggesting that this compound may exhibit antimicrobial properties. Compounds within this class have shown selective activity against pathogens such as Chlamydia, indicating potential for development into new antimicrobial agents .

Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Anti-inflammatory | Inhibits p38 MAPK pathway | |

| Antimicrobial | Selective activity against Chlamydia |

Case Studies

Case Study 1: Anticancer Activity

A study evaluated the effects of this compound on breast cancer cell lines. The compound exhibited IC50 values in the low micromolar range, indicating significant cytotoxicity. Mechanistic studies revealed that it induced apoptosis via the mitochondrial pathway.

Case Study 2: Anti-inflammatory Effects

In a rat model of inflammatory pain, administration of the compound led to a marked reduction in mechanical allodynia. This effect was linked to the inhibition of pro-inflammatory cytokines, suggesting its potential as an analgesic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.